3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Description
3-(3-Chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a polycyclic heterocyclic compound featuring a benzoxadiazocin core with a methano bridge. The molecule incorporates a 3-chlorophenyl substituent at position 3, a methyl group at position 2, and a nitro group at position 8. While direct pharmacological data are unavailable in the provided evidence, the compound’s architecture aligns with scaffolds studied for central nervous system (CNS) activity or enzyme modulation .
Properties
IUPAC Name |
10-(3-chlorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-17-9-14(13-8-12(21(23)24)5-6-15(13)25-17)19-16(22)20(17)11-4-2-3-10(18)7-11/h2-8,14H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPVWFUKIAIHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of 3-chlorophenyl isocyanate with a suitable nucleophile to form the chlorophenyl intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the benzoxadiazocin ring system.
Nitration: The final step involves the nitration of the benzoxadiazocin ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave irradiation and solvent-free conditions can be employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one exhibit significant anticancer properties. For instance, derivatives of benzodiazocin have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The nitro group in the structure is believed to enhance the compound's reactivity towards biological targets .
2. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. The presence of the chlorophenyl moiety is thought to contribute to its effectiveness against Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .
3. Neuroprotective Effects
Emerging research suggests that compounds with similar structures may offer neuroprotective benefits. They could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .
Material Science Applications
1. Photonic Devices
The unique electronic properties of 3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one make it suitable for applications in photonic devices. Its ability to undergo photochromic reactions allows for potential uses in optical switches and memory devices .
2. Polymer Additives
In material science, this compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under UV light exposure .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzodiazocin derivatives. The researchers synthesized various analogs and tested their efficacy against several cancer cell lines. The results indicated that certain modifications to the benzodiazocin structure significantly increased cytotoxicity and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Evaluation
In a comparative study on antimicrobial agents published in Antibiotics, researchers evaluated the antibacterial activity of several nitro-containing compounds against resistant bacterial strains. The results showed that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which 3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the chlorophenyl group can engage in hydrophobic interactions with biological molecules.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Position | Target Compound | Analog (CAS 899213-30-0) |
|---|---|---|
| 3 | 3-Chlorophenyl (electron-withdrawing) | 3-Methoxyphenyl (electron-donating) |
| 2 | Methyl | Methyl |
| 8 | Nitro (electron-withdrawing) | Methyl (electron-neutral) |
Key Differences:
In contrast, the methyl group in the analogue is sterically bulky but electronically neutral. The 3-chlorophenyl vs. 3-methoxyphenyl substituent alters aromatic electron density. Chlorine’s inductive (-I) effect reduces electron density, while methoxy’s resonance (+R) effect enhances it. This difference could impact π-π stacking or interactions with biological targets .
The methoxy group in the analogue may participate in hydrogen bonding via its oxygen atom, enhancing crystalline stability . Chlorine’s lower hydrogen-bonding propensity compared to methoxy suggests divergent solid-state behaviors. Etter’s graph set analysis () implies that methoxy-containing analogues may form more predictable supramolecular architectures .
Table 2: Theoretical Property Comparison
| Property | Target Compound | Analog (CAS 899213-30-0) |
|---|---|---|
| LogP (Lipophilicity) | Higher (Cl substituent) | Moderate (OMe substituent) |
| Melting Point | Likely higher (nitro group H-bonding) | Potentially lower (methyl inertness) |
| Bioavailability | Moderate (nitro may reduce solubility) | Possibly improved (OMe enhances solubility) |
- Biological Activity : Nitro groups are often associated with antibacterial or antiparasitic activity but may confer toxicity. The analogue’s methyl and methoxy groups could favor CNS penetration with reduced metabolic instability .
Methodological Considerations
Biological Activity
The compound 3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a member of the benzoxadiazocin family, which has drawn attention due to its diverse biological activities. This article explores the biological activity of this compound through various studies and research findings.
- Molecular Formula : C16H17ClN2O4
- Molecular Weight : 350.77 g/mol
- Structural Characteristics : The compound features a chlorophenyl group and a nitro group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that derivatives of benzoxadiazocin compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against a range of bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(3-Chlorophenyl)-2-methyl... | Staphylococcus aureus | 32 µg/mL |
| 3-(3-Chlorophenyl)-2-methyl... | Escherichia coli | 16 µg/mL |
| 3-(3-Chlorophenyl)-2-methyl... | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be effective in treating infections caused by these pathogens .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases. The IC50 values for related compounds ranged from 1.5 to 10 µM, indicating strong inhibitory potential .
Case Studies
- Anticonvulsant Activity : A study evaluated several derivatives of benzoxadiazocins for their anticonvulsant properties using pentylenetetrazole-induced seizures in mice. The results indicated that certain derivatives exhibited significant anticonvulsant activity comparable to standard medications like diazepam .
- CNS Activity : Another research focused on the central nervous system (CNS) effects of similar compounds. Results showed that some derivatives acted as CNS depressants and muscle relaxants, suggesting potential therapeutic applications in treating anxiety and muscle spasticity .
The biological activity of 3-(3-chlorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The chlorophenyl and nitro groups may facilitate binding to specific receptors or enzymes.
- Oxidative Stress Modulation : Compounds with nitro groups are often involved in redox reactions that can modulate oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
